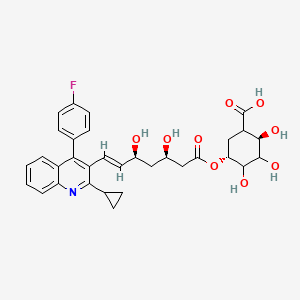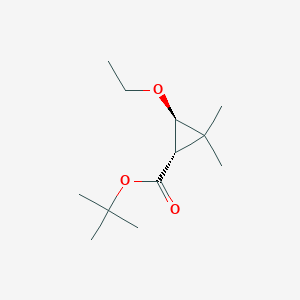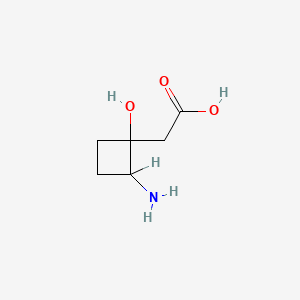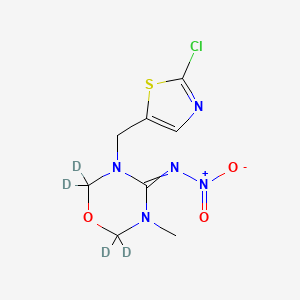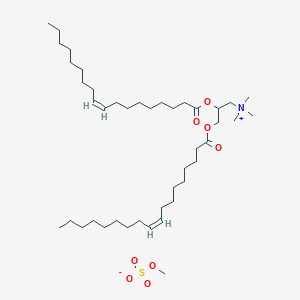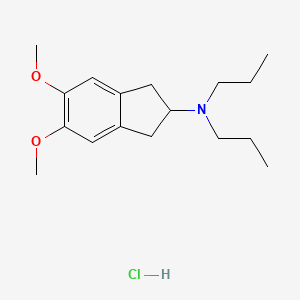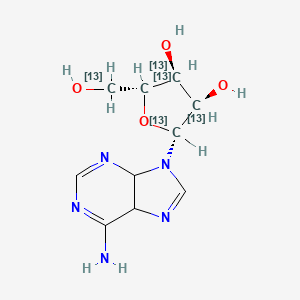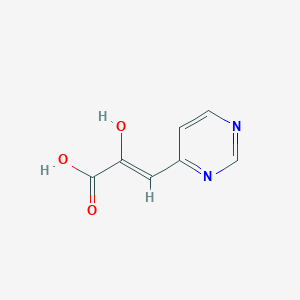
(Z)-2-Hydroxy-3-(pyrimidin-4-yl)acrylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Hydroxy-3-(pyrimidin-4-yl)acrylic acid is an organic compound that features a pyrimidine ring attached to an acrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Hydroxy-3-(pyrimidin-4-yl)acrylic acid typically involves the condensation of pyrimidine derivatives with acrylic acid or its derivatives. One common method involves the reaction of 4-pyrimidinylboronic acid with ethyl acrylate in the presence of a palladium catalyst, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for (Z)-2-Hydroxy-3-(pyrimidin-4-yl)acrylic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-Hydroxy-3-(pyrimidin-4-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond in the acrylic acid moiety can be reduced to form a saturated acid.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of 2-oxo-3-(pyrimidin-4-yl)acrylic acid.
Reduction: Formation of 2-hydroxy-3-(pyrimidin-4-yl)propanoic acid.
Substitution: Formation of 2-halo-3-(pyrimidin-4-yl)acrylic acid derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-2-Hydroxy-3-(pyrimidin-4-yl)acrylic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with nucleic acids and proteins makes it a valuable tool for investigating cellular processes .
Medicine
In medicinal chemistry, (Z)-2-Hydroxy-3-(pyrimidin-4-yl)acrylic acid and its derivatives are explored for their potential therapeutic properties. They are investigated as potential inhibitors of enzymes involved in disease pathways, such as kinases and proteases .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability and conductivity .
Mécanisme D'action
The mechanism of action of (Z)-2-Hydroxy-3-(pyrimidin-4-yl)acrylic acid involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The exact pathways and molecular targets depend on the specific application and derivative of the compound being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-3-Hydroxy-2-(pyrimidin-4-yl)acrylaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.
2-Hydroxy-5-(pyrimidin-4-yl)benzoic acid: Contains a benzoic acid moiety instead of an acrylic acid moiety.
Uniqueness
(Z)-2-Hydroxy-3-(pyrimidin-4-yl)acrylic acid is unique due to its combination of a pyrimidine ring and an acrylic acid moiety. This structure provides a versatile platform for chemical modifications, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
153690-13-2 |
|---|---|
Formule moléculaire |
C7H6N2O3 |
Poids moléculaire |
166.13414 |
Synonymes |
2-Propenoic acid, 2-hydroxy-3-(4-pyrimidinyl)-, (Z)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



